molecular formula C24H35NO2 B13641167 (2-Nitrobenzene-1,3,5-triyl)tricyclohexane

(2-Nitrobenzene-1,3,5-triyl)tricyclohexane

Cat. No.: B13641167
M. Wt: 369.5 g/mol
InChI Key: KXZNCBGJJMBEJO-UHFFFAOYSA-N
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Description

(2-Nitrobenzene-1,3,5-triyl)tricyclohexane is an organic compound with the molecular formula C24H35NO2. It is a derivative of benzene, where three cyclohexane rings are attached to the benzene ring at positions 1, 3, and 5, and a nitro group is attached at position 2. This compound is primarily used for research purposes in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrobenzene-1,3,5-triyl)tricyclohexane typically involves the nitration of benzene derivatives followed by cyclohexylation. The nitration process introduces the nitro group to the benzene ring, which is then followed by the attachment of cyclohexane rings through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrobenzene-1,3,5-triyl)tricyclohexane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents such as halogens or alkyl groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of (2-Aminobenzene-1,3,5-triyl)tricyclohexane.

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of oxidized benzene derivatives, though less common.

Scientific Research Applications

(2-Nitrobenzene-1,3,5-triyl)tricyclohexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2-Nitrobenzene-1,3,5-triyl)tricyclohexane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclohexane rings provide steric hindrance, affecting the compound’s overall stability and reactivity. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Nitrobenzene-1,3,5-triyl)trimethylbenzene: Similar structure but with methyl groups instead of cyclohexane rings.

    (2-Nitrobenzene-1,3,5-triyl)tricyclopentane: Similar structure but with cyclopentane rings instead of cyclohexane rings.

    (2-Nitrobenzene-1,3,5-triyl)tricycloheptane: Similar structure but with cycloheptane rings instead of cyclohexane rings.

Uniqueness

(2-Nitrobenzene-1,3,5-triyl)tricyclohexane is unique due to the presence of three cyclohexane rings, which provide significant steric hindrance and influence the compound’s reactivity and stability. The nitro group adds to its versatility in chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H35NO2

Molecular Weight

369.5 g/mol

IUPAC Name

1,3,5-tricyclohexyl-2-nitrobenzene

InChI

InChI=1S/C24H35NO2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2

InChI Key

KXZNCBGJJMBEJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)[N+](=O)[O-])C4CCCCC4

Origin of Product

United States

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